molecular formula C14H20O5 B8665672 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid

Cat. No.: B8665672
M. Wt: 268.30 g/mol
InChI Key: IIYYFLQLNGDAEX-UHFFFAOYSA-N
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Description

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is an organic compound that features a phenylacetic acid core with a 2,2-diethoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of phenylacetic acid reacts with the hydroxyl group of 2,2-diethoxyethanol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, lacking the 2,2-diethoxyethoxy substituent.

    4-Hydroxyphenylacetic acid: A derivative with a hydroxyl group on the phenyl ring.

    4-Methoxyphenylacetic acid: A derivative with a methoxy group on the phenyl ring.

Uniqueness

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is unique due to its 2,2-diethoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid

InChI

InChI=1S/C14H20O5/c1-3-17-14(18-4-2)10-19-12-7-5-11(6-8-12)9-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16)

InChI Key

IIYYFLQLNGDAEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=C(C=C1)CC(=O)O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyphenylacetic acid (50.0 gm, 0.33 mol) in DMSO (300 mL) was added 50% aqueous NaOH (57.0 gm, 0.71 mol) with stirring. After stirring for 10 min at room temperature bromoacetaldehyde diethyl acetal (66.0 gm, 0.33 mol) was added. The solution was heated at 100°-110° C. for 2 hr when an additional 2 gm of 50% NaOH was added. After heating for another hour the reaction mixture was cooled and poured into a mixture of aqueous HCl (30 mL of conc. HCl in 400 mL ice-H2O) and Et2O. The layers were separated and hexane was added to the Et2O layer. The organic layer was washed successively with H2O (twice) and saturated NaCl before being dried over Na2SO4, filtered and evaporated to dryness to give 83.7 gm (0.31 mol) of 4-[(2,2-diethoxy)ethoxy]phenylacetic acid which was suitable for use in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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